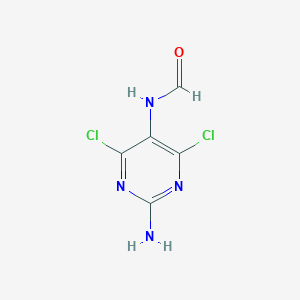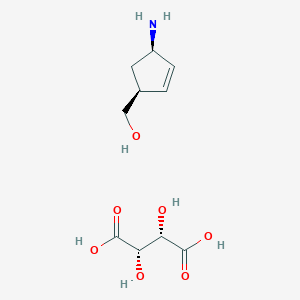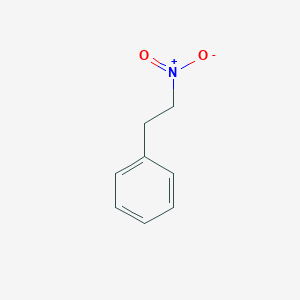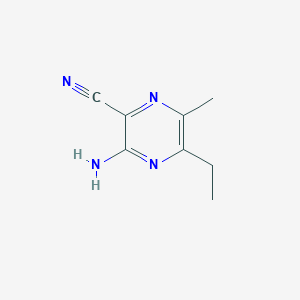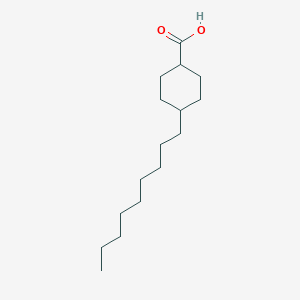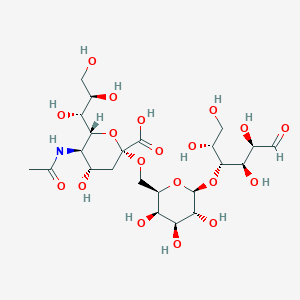
6'-唾液酸乳糖
描述
6’-唾液酸乳糖是一种唾液酸化的人乳寡糖,是母乳的重要组成部分。 它在婴儿健康中起着至关重要的作用,有助于增强对病原体的抵抗力,促进肠道成熟,增强免疫功能和认知发展 。该化合物由与乳糖连接的唾液酸组成,是新生儿的重要营养物质。
科学研究应用
6’-唾液酸乳糖在科学研究中具有众多应用:
化学: 它用于合成复杂的寡糖和糖缀合物。
生物学: 它在研究人乳寡糖与肠道菌群的相互作用中起着作用.
作用机制
生化分析
Biochemical Properties
6’-SL is a compound wherein the acetylneuraminyl (NANA) unit is connected to the galactosyl unit of lactose at the 6 position . It interacts with various enzymes and proteins. For instance, it is synthesized by the heterologous expression of neuC, neuB, neuA, and pst6 . It also interacts with exo-α-Sialidase from Bacteroides fragilis NCTC9343 .
Cellular Effects
6’-SL has various effects on different types of cells and cellular processes. It can promote the proliferation of bifidobacteria and shape the gut microbiota . It also inhibits toll-like receptor 4 signaling and protects against the development of necrotizing enterocolitis . Furthermore, it has been found to abolish lipopolysaccharide-induced inflammation caused by endothelial barrier damage .
Molecular Mechanism
At the molecular level, 6’-SL exerts its effects through various mechanisms. It can transfer sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity . It also suppresses lipopolysaccharide-induced endothelial inflammation via ERK1/2, p38, and JNK MAPK pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-SL change over time. For instance, using 40 mM sialic acid dimer (or 40 mg/ml oligomer) and 1 M lactose (pH 6.5) at 50°C for 10 min, BfGH33C could specifically produce 6’-SL at a maximal conversion ratio above 20% . Moreover, plasma concentrations of 6’-SL showed significant differences over time in animal models .
Dosage Effects in Animal Models
The effects of 6’-SL vary with different dosages in animal models. For instance, repeated systemic treatment of mice with 6’-SL ameliorated neomycin-induced hearing loss and attenuated neomycin-triggered macrophage activation in the cochlear spiral ganglion .
Metabolic Pathways
6’-SL is involved in various metabolic pathways. A de novo synthesis pathway for 6’-SL was constructed by heterologous expression of neuC, neuB, neuA, and pst6 . There are also three competitive pathways for 6’-SL biosynthesis: the D-lactose degradation pathway, the futile cycle between Fru-6-P and GlcN-6-P, and the consumption pathway of UDP-GlcNAc .
Transport and Distribution
It is known that 6’-SL is synthesized in Bacillus subtilis, a bacterium, suggesting that it may be transported and distributed within bacterial cells .
Subcellular Localization
It is known that neu4 activity, which is involved in the synthesis of 6’-SL, is mostly detected in the mitochondria/lysosome fraction . This suggests that 6’-SL may also be localized in these subcellular compartments.
准备方法
合成路线和反应条件: 6’-唾液酸乳糖可以通过使用唾液酸酶进行酶促合成。 例如,来自脆弱拟杆菌NCTC9343的唾液酸酶已被证明对唾液酸化人乳寡糖的合成具有优异的转糖基化活性 。该酶以高效率和严格的α2-6区域选择性将唾液酸从唾液酸二聚体或寡聚体转移至乳糖。 最佳条件包括使用 40 mM 唾液酸二聚体和 1 M 乳糖,在 pH 6.5 和 50°C 下反应 10 分钟 。
工业生产方法: 枯草芽孢杆菌的代谢工程已被用于从头合成 6’-唾液酸乳糖。通过异源表达 neuC、neuB、neuA 和 pst6 等基因,枯草芽孢杆菌可以产生高浓度的 6’-唾液酸乳糖。 酶修饰、启动子置换和竞争性途径抑制等策略已被用于优化生产,在 3-L 发酵罐中实现高达 15.0 g/L 的浓度 。
化学反应分析
反应类型: 6’-唾液酸乳糖会经历各种化学反应,包括水解、异构化和转糖基化。 在酸性条件下,它会水解成唾液酸和乳糖 。 在中性溶液中,它可以稳定数月,而在弱碱性溶液中,它会异构化为 6’-唾液酸乳果糖 。
常用试剂和条件:
水解: 酸性条件(例如,盐酸)会导致 6’-唾液酸乳糖分解成其组成部分。
异构化: 弱碱性条件有利于转化为 6’-唾液酸乳果糖。
主要产物:
水解: 唾液酸和乳糖。
异构化: 6’-唾液酸乳果糖。
相似化合物的比较
6’-唾液酸乳糖通常与其他唾液酸化人乳寡糖(例如 3’-唾液酸乳糖)进行比较。这两种化合物具有相似的结构,但在唾液酸连接的位置不同:
3’-唾液酸乳糖: 唾液酸与乳糖的第三个碳原子连接。
6’-唾液酸乳糖: 唾液酸与乳糖的第六个碳原子连接.
独特性: 6’-唾液酸乳糖在其特定的 α2-6 连接方面是独特的,这在各种条件下提供了独特的生物学功能和稳定性 .
类似化合物:
- 3’-唾液酸乳糖
- 6’-唾液酸乳果糖
总之,6’-唾液酸乳糖是一种重要的化合物,在婴儿健康、科学研究和工业应用中发挥着重要作用。其独特的特性和多种应用使其成为各个领域研究的宝贵主题。
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCXKMRSTDSP-GIGDJUIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349248 | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35890-39-2 | |
| Record name | 6′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Sialyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: [, , , , ] 6'-Sialyllactose, a naturally occurring oligosaccharide found in human milk, acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacteria and Bacteroides species. These bacteria then contribute to a healthy gut microbiome, which is associated with various health benefits. Studies have shown that 6'-Sialyllactose can modulate the gut microbiome composition in formula-fed piglets [] and inhibit the growth of potentially harmful Enterobacteriaceae in vitro [].
A: [, , ] Research suggests potential immunomodulatory effects of 6'-Sialyllactose. Studies have shown increased Natural Killer cell populations and mesenteric lymph node memory T cell populations in piglets fed with 6'-Sialyllactose []. Additionally, it can attenuate antigen-antibody complex-induced chemokine release from human intestinal epithelial cell lines [].
A: [] GNE myopathy, a debilitating genetic disease, is characterized by impaired sialic acid biosynthesis. 6'-Sialyllactose, a source of sialic acid, has shown promising results in a mouse model of GNE myopathy. Oral administration of 6'-Sialyllactose restored muscle hyposialylation, improved motor function, and ameliorated muscle atrophy and degeneration [].
ANone: The molecular formula of 6'-Sialyllactose is C23H39NO19 and its molecular weight is 633.54 g/mol.
A: [, , , , , , ] Several analytical techniques are used to characterize and quantify 6'-Sialyllactose. These include high-performance liquid chromatography (HPLC) coupled with various detection methods such as mass spectrometry (MS) [, , ], pulsed amperometric detection (PAD) [, , ], and fluorescence detection (FLD) []. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural elucidation [].
ANone: While the provided research focuses on the biological effects and analytical methods for 6'-Sialyllactose, limited information is available regarding its stability in various formulations. This aspect would require further investigation.
ANone: 6'-Sialyllactose is not known to possess catalytic properties and is not typically used in catalytic applications.
A: [, ] Yes, molecular docking simulations have been employed to investigate the binding interactions of 6'-Sialyllactose with proteins, such as the SARS-CoV-2 spike receptor binding domain []. Additionally, in silico studies have explored the binding mechanisms of aptamers designed to target 6'-Sialyllactose [].
A: [, , ] The position of sialic acid linkage to lactose influences the biological activity. For example, 6'-Sialyllactose binds to different receptors than 3'-Sialyllactose and elicits distinct downstream effects []. This difference is also observed in their interaction with human rotaviruses, where a mixture of 3'-Sialyllactose and 6'-Sialyllactose exhibits stronger antiviral activity than either compound alone [].
ANone: The provided research primarily focuses on the biological functions and analytical methods for 6'-Sialyllactose. Further research is necessary to explore formulation strategies that enhance its stability and bioavailability.
ANone: Specific information regarding SHE regulations for 6'-Sialyllactose is not available in the provided research articles. As with any chemical, appropriate safety protocols should be followed when handling and using it.
A: [] Research indicates that 6'-Sialyllactose can be absorbed into the systemic circulation following oral administration. A study in rats demonstrated the presence of 6'-Sialyllactose in plasma and urine after oral ingestion, suggesting intestinal absorption and subsequent excretion [].
A: [, , , ] Various in vitro models have been utilized to investigate the biological effects of 6'-Sialyllactose, including:
- Bacterial cultures: Growth studies of individual Enterobacteriaceae strains and fecal consortia [, ].
- Human intestinal epithelial cell lines (T84, HT-29): Assessing the impact of 6'-Sialyllactose on chemokine release in response to immune stimuli [].
- Mesenchymal stem cells: Examining the influence of 6'-Sialyllactose on cell viability, proliferation, and differentiation [].
A: [, , , ] Several animal models, particularly piglets and rodents, have been used to study 6'-Sialyllactose:
- Piglets: Investigating the effects on gut microbiota composition, immune cell populations, and susceptibility to rotavirus infection [, ].
- Mice: Assessing the therapeutic potential of 6'-Sialyllactose in a GNE myopathy model [].
- Rats: Studying the absorption, metabolism, and excretion of 6'-Sialyllactose [].
ANone: Specific information on resistance mechanisms or cross-resistance related to 6'-Sialyllactose is limited in the provided research. Further studies are needed to investigate these aspects.
ANone: While the provided research focuses on the beneficial effects of 6'-Sialyllactose, comprehensive toxicological studies are crucial to fully assess its safety profile, especially for long-term consumption.
ANone: 6'-Sialyllactose is a naturally occurring oligosaccharide found in human milk, not a synthetic drug. Therefore, the concept of drug delivery and targeting does not directly apply.
A: [, , , , , ] Several analytical techniques are commonly employed for the quantification and characterization of 6'-Sialyllactose, including:
- Mass Spectrometry (MS): Provides high sensitivity and specificity for identification and quantification [, , ].
- Pulsed Amperometric Detection (PAD): A sensitive electrochemical detection method for carbohydrates [, ].
- Fluorescence Detection (FLD): Requires derivatization with a fluorescent tag for detection [].
ANone: Specific research on the environmental impact and degradation pathways of 6'-Sialyllactose is limited. Further studies are required to evaluate its potential ecological effects.
ANone: While the research highlights the importance of 6'-Sialyllactose in various biological contexts, specific studies on its dissolution rate and solubility in different media are not extensively covered. Further research is needed to explore these physicochemical properties.
A: [, , ] Validation of analytical methods for 6'-Sialyllactose typically involves assessing:
ANone: Specific information on quality control and assurance measures for the production and distribution of 6'-Sialyllactose is limited in the provided research and would require further investigation.
ANone: While 6'-Sialyllactose is a component of human milk and generally considered safe, further research is needed to fully understand its potential immunogenicity, particularly when administered in higher doses or to specific populations.
ANone: The concepts of drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, and biocompatibility are more relevant to pharmaceutical drugs than to 6'-Sialyllactose, a naturally occurring oligosaccharide.
A: [, ] Yes, other HMOs and prebiotic oligosaccharides can be considered as alternatives or complements to 6'-Sialyllactose in promoting a healthy gut microbiome. Examples include:
- 2'-Fucosyllactose: Another abundant HMO with prebiotic and immunomodulatory effects [, , ].
- Lacto-N-neotetraose: An HMO that promotes intestinal barrier function and influences gut microbiota composition [].
- Galacto-oligosaccharides (GOS): Prebiotic ingredients commonly added to infant formula [, ].
- Fructo-oligosaccharides (FOS): Another type of prebiotic often found in infant formulas and some foods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



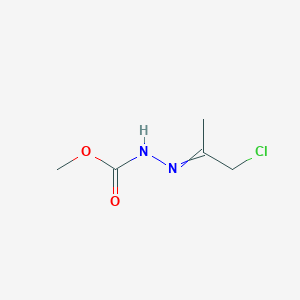
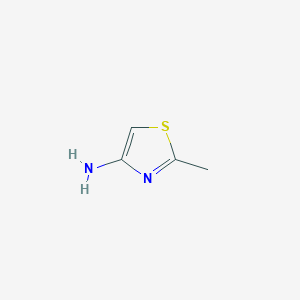
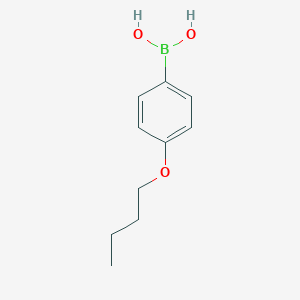

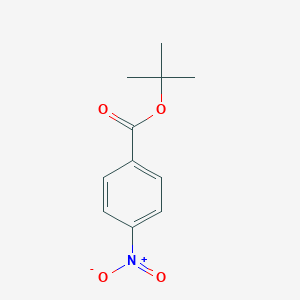
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
